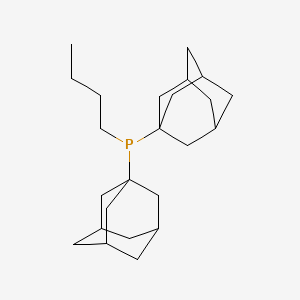

Butyldi-1-adamantylphosphine

Description

Properties

IUPAC Name |

bis(1-adamantyl)-butylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39P/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24/h17-22H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJWUNNIRKDDIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463920 | |

| Record name | BUTYLDI-1-ADAMANTYLPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321921-71-5 | |

| Record name | BUTYLDI-1-ADAMANTYLPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyldi(1-adamantanyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Cornerstone Ligand in Modern Catalysis

An In-Depth Technical Guide to Butyldi-1-adamantylphosphine (cataCXium® A) for Advanced Catalytic Applications

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science research, palladium-catalyzed cross-coupling reactions represent a paradigm of efficiency and precision. The success of these transformations is inextricably linked to the design of the ancillary ligand that coordinates to the metal center. This compound, also known by its trade name cataCXium® A, has emerged as a superior phosphine ligand, prized for its ability to facilitate challenging coupling reactions with remarkable efficacy.[1][2] Its defining structural characteristic is the fusion of two sterically demanding, rigid adamantyl groups with an electron-donating n-butyl chain attached to a central phosphorus atom.[2] This unique architecture confers a combination of significant steric bulk and high electron density, which synergistically enhances the activity and stability of palladium catalysts.[2] This guide offers a comprehensive exploration of this compound, from its fundamental properties and synthesis to its application in pivotal catalytic cycles, designed for the discerning researcher and drug development professional.

CAS Number: 321921-71-5[3][4][5]

Part 1: Core Physicochemical and Structural Attributes

This compound is a white to yellow, air-sensitive crystalline solid.[1][4][6] Its robust adamantyl cages create a defined steric cone angle that is instrumental in promoting the reductive elimination step in catalytic cycles and preventing the formation of inactive palladium dimers.[2] Concurrently, the inductive effect of the n-butyl group enriches the phosphorus atom with electron density, which facilitates the crucial oxidative addition step, particularly with less reactive substrates like aryl chlorides.[2][7]

| Property | Value | Reference(s) |

| CAS Number | 321921-71-5 | [3][4] |

| Molecular Formula | C₂₄H₃₉P | [1][3][4] |

| Molecular Weight | 358.54 g/mol | [1][3][4] |

| Appearance | White to yellow crystalline powder | [4][8] |

| Melting Point | 100-102 °C | [1][6][7] |

| Boiling Point | 449.6 ± 12.0 °C (Predicted) | [1][7] |

| Sensitivity | Air sensitive | [4][6][7] |

| Storage | Store under an inert atmosphere at room temperature. | [7] |

Part 2: Synthesis and Characterization

The synthesis of this compound is accessible through standard organometallic techniques. A prevalent and efficient method involves the reaction of di-1-adamantyl chlorophosphine with an alkyllithium reagent, such as n-butyllithium. This nucleophilic substitution at the phosphorus center yields the desired tertiary phosphine.

Workflow for Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

The following protocol is a representative synthesis:

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve di-1-adamantyl chlorophosphine (5.0 mmol) in 50 mL of dry tetrahydrofuran (THF).[6]

-

At ambient temperature, add a 1.6 M solution of n-butyllithium in hexane (8.0 mmol) dropwise to the stirred solution.[6]

-

After the addition is complete, heat the reaction mixture to reflux for 60 minutes.[6]

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting residue can be purified by high-vacuum distillation or recrystallization from a suitable solvent like di-n-butyl ether to yield the pure product.[6][7]

Characterization Data:

-

¹H NMR (250 MHz, C₆D₆): δ = 0.96 (t, 3H), 1.35-2.03 (m, 36H)[6][9]

-

Mass Spec (EI, 70 eV): m/z (%) = 358 (M⁺, 60), 135 (Ad⁺, 100)[9]

Part 3: Mechanism and Application in Palladium-Catalyzed Cross-Coupling

This compound is a ligand of choice for numerous palladium-catalyzed cross-coupling reactions, demonstrating high efficacy where other phosphines may fail.[1][10] Its utility spans Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, among others.[1][10][11]

A. The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone C-C bond-forming reaction, uniting an organoboron species with an organic halide.[12] The use of this compound is particularly advantageous for coupling unreactive aryl chlorides.[13]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

This protocol is a general guideline for the Suzuki coupling of an unreactive aryl chloride with an arylboronic acid using a POPd-Ad precatalyst system, which contains the active ligand.[13]

-

Reactor Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl chloride (0.5 mmol), the arylboronic acid (0.75 mmol, 1.5 equiv), and a suitable base such as potassium tert-butoxide (KOtBu) (1.5 mmol, 3 equiv).[13]

-

Catalyst Addition: Add the palladium precatalyst (e.g., POPd-Ad, 1-2 mol%).

-

Solvent Addition: Add 2 mL of a dry, degassed solvent such as 1,4-dioxane.[13]

-

Reaction Execution: Seal the tube and heat the reaction mixture to 95 °C with vigorous stirring.[13]

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are often complete within 0.5 to 2 hours.[13]

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

B. The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling amines with aryl halides.[14][15] The steric bulk of this compound is critical for facilitating the challenging reductive elimination step that forms the C-N bond.[2]

Caption: The catalytic cycle of Buchwald-Hartwig amination.

This protocol provides a general framework for the C-N coupling of an aryl halide and a primary or secondary amine.

-

Reagent Preparation: In a glovebox or under an inert atmosphere, charge a reaction vial with the aryl halide (1.0 mmol), palladium acetate (Pd(OAc)₂, 2 mol%), this compound (4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).

-

Addition of Reactants: Add the amine (1.2 mmol) and a dry, degassed solvent (e.g., toluene or dioxane, 3-5 mL).

-

Reaction Conditions: Seal the vial and heat the mixture to 80-110 °C. The optimal temperature depends on the reactivity of the specific substrates.

-

Monitoring and Workup: Monitor the reaction by an appropriate method (GC, LC-MS). Upon completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite to remove inorganic salts and palladium black.

-

Purification: Concentrate the filtrate and purify the residue by silica gel chromatography to isolate the desired aryl amine.

Part 4: Handling and Safety Considerations

As an air-sensitive compound, this compound requires careful handling to maintain its integrity and ensure user safety.[4][7]

-

Storage: The compound must be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, away from moisture and oxygen.[7]

-

Handling: All manipulations should be carried out using Schlenk line techniques or within a glovebox.[16]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[16][17] If handling the powder outside of a contained system, respiratory protection may be necessary to avoid inhalation of dust.[17]

-

First Aid:

-

Inhalation: Move to fresh air.[18]

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[18]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[17][18]

-

Ingestion: Rinse mouth and drink water. Consult a physician if feeling unwell.[18]

-

-

Toxicology: Specific toxicological data is limited.[18] As with all research chemicals, it should be treated as potentially hazardous.

Conclusion

This compound (cataCXium® A) stands as a testament to the power of rational ligand design in catalysis. Its unique combination of extreme steric bulk and electron-rich character makes it an indispensable tool for overcoming the activation barriers associated with challenging cross-coupling reactions, particularly those involving inert aryl chlorides. For researchers in drug discovery and process development, a thorough understanding of this ligand's properties, synthesis, and application provides a significant advantage in the efficient construction of complex molecular architectures.

References

- 1. This compound | 321921-71-5 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. strem.com [strem.com]

- 5. Butyldi(1-adamantanyl)phosphine | CymitQuimica [cymitquimica.com]

- 6. Synthesis and Application of Butyldi-1-adamantylphosphine_Chemicalbook [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Di(1-adamantyl)-n-butylphosphine | this compound | C24H39P - Ereztech [ereztech.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | 321921-71-5 [amp.chemicalbook.com]

- 11. Di(1-adamantyl)-n-butylphosphine 95 714951-87-8 [sigmaaldrich.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. echemi.com [echemi.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. chemicalbook.com [chemicalbook.com]

Introduction: The Convergence of Steric Bulk and Electron Richness in Modern Catalysis

An In-Depth Technical Guide to Butyldi-1-adamantylphosphine (cataCXium® A)

In the landscape of homogeneous catalysis, the rational design of ligands is paramount to achieving high efficiency, selectivity, and broad substrate scope in chemical transformations. This compound, commercially known as cataCXium® A, has emerged as a cornerstone ligand, particularly for palladium-catalyzed cross-coupling reactions. Its prominence stems from a unique and powerful combination of extreme steric hindrance, provided by two rigid adamantyl moieties, and significant electron-donating character from the butyl group. This guide offers an in-depth examination of the molecular properties, synthesis, and critical applications of this compound, providing researchers, chemists, and drug development professionals with a comprehensive technical resource.

The molecular architecture of this compound is not accidental; it is a deliberate design to create a highly active and stable catalytic system. The adamantyl groups, which are bulky, cage-like hydrocarbon structures, create a large, well-defined steric pocket around the metal center to which the phosphorus atom coordinates. This steric shield is instrumental in promoting the crucial reductive elimination step in many catalytic cycles and preventing catalyst deactivation pathways like the formation of palladium black. Concurrently, the electron-rich nature of the phosphine enhances the rate of oxidative addition, the initial step in many cross-coupling reactions, especially with challenging substrates like aryl chlorides.[1] This dual functionality makes this compound an indispensable tool for forging carbon-carbon and carbon-heteroatom bonds in complex molecule synthesis.

Core Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Accurate knowledge of these parameters is essential for its proper handling, storage, and application in experimental setups.

| Property | Value | Source(s) |

| Molecular Weight | 358.54 g/mol | [2][3][4][][6][7] |

| Molecular Formula | C₂₄H₃₉P | [2][3][4][][6] |

| CAS Number | 321921-71-5 | [3][][6][7][8] |

| Appearance | White to yellow solid/crystalline powder | [2][3][6][7] |

| Melting Point | 100-110 °C | [2][8][9][10] |

| Boiling Point | ~449.6 °C (Predicted) | [2][8][9][10] |

| Solubility | Soluble in organic solvents like THF, toluene, and ethers. Insoluble in water. | [8][9] |

| Sensitivity | Air-sensitive | [2][7][8][10] |

| ³¹P NMR (C₆D₆) | δ ≈ 24.9 ppm | [2][8][11] |

| ¹H NMR (C₆D₆) | δ ≈ 0.96 (t, 3H), 1.35-2.03 (m, 36H) | [2][8][11] |

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound can be achieved through several routes. The following protocol is a common and high-yielding method starting from a phosphonium salt precursor. The causality behind each step is explained to ensure a robust and reproducible outcome.

Experimental Protocol: Synthesis from Phosphonium Salt

This procedure is adapted from established literature methods and provides a high yield of the target phosphine.[][8][11]

Step 1: Reaction Setup and Inert Atmosphere

-

Action: Add a magnetic stir bar to a Schlenk flask and dry the flask thoroughly under vacuum with heating. Backfill the flask with an inert gas (Argon or Nitrogen). Maintaining an inert atmosphere is critical as phosphines are susceptible to oxidation.

-

Causality: The exclusion of oxygen and moisture is paramount. Oxygen will readily oxidize the P(III) center to a P(V) phosphine oxide, rendering the ligand inactive for catalysis.

Step 2: Reagent Addition

-

Action: To the flask, add the di(1-adamantyl)phosphine precursor salt (e.g., hydriodide or hydrochloride) and di-n-butyl ether. Cool the resulting slurry to -78 °C using a dry ice/acetone bath.

-

Causality: Cooling the reaction mixture minimizes side reactions and allows for controlled deprotonation in the subsequent step. Di-n-butyl ether is a suitable high-boiling solvent that is unreactive under the basic conditions.

Step 3: Deprotonation and Phosphine Formation

-

Action: Slowly add a solution of a strong, non-nucleophilic base, such as triethylamine (Et₃N) or an organolithium reagent like n-butyllithium, to the cooled slurry with vigorous stirring.[8][10] Stir the reaction mixture at -78 °C for several hours, then allow it to warm slowly to room temperature.

-

Causality: The base deprotonates the phosphonium salt to generate the free phosphine. The choice of base and controlled addition temperature prevents undesired side reactions. If using n-butyllithium with a chlorophosphine precursor, it acts as both a nucleophile to add the butyl group and potentially as a base.[8]

Step 4: Workup and Isolation

-

Action: Remove the solvent under reduced pressure. Dissolve the residue in a minimal amount of degassed ethanol. The product, being less polar, will precipitate.

-

Causality: The triethylammonium salt byproduct is soluble in ethanol, while the desired phosphine is sparingly soluble, allowing for purification by precipitation or crystallization.

Step 5: Purification and Validation

-

Action: Filter the solid product under an inert atmosphere, wash with cold, degassed ethanol, and dry under vacuum. The purity can be confirmed by ³¹P NMR spectroscopy, which should show a single peak around 24.9 ppm.

-

Causality: This final step removes residual soluble impurities. NMR analysis provides a definitive validation of the product's identity and purity, confirming the success of the synthesis.

Caption: Workflow for the synthesis of this compound.

Mechanism of Action in Catalysis: The Suzuki-Miyaura Coupling

This compound is a ligand of choice for numerous palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations.[2][3][12] Its efficacy can be understood by examining its role in the catalytic cycle of the Suzuki-Miyaura coupling, a powerful method for forming C-C bonds.

The ligand's primary function is to stabilize the palladium catalyst and modulate its reactivity throughout the cycle's three main stages:

-

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. The electron-rich nature of this compound increases the electron density on the palladium center, making it more nucleophilic and facilitating the cleavage of the Ar-X bond. This step is often rate-limiting, especially for less reactive aryl chlorides, and an effective ligand is crucial.[1]

-

Transmetalation: The resulting Pd(II) complex reacts with an organoboron reagent (R-B(OR')₂) in the presence of a base. The organo-group (R) is transferred from boron to palladium, displacing the halide.

-

Reductive Elimination: This is the final, product-forming step. The two organic fragments (Ar and R) on the Pd(II) center couple and are eliminated, forming the desired biaryl product (Ar-R) and regenerating the active Pd(0) catalyst. The significant steric bulk of the adamantyl groups forces the Ar and R groups into close proximity, promoting this crucial step and preventing side reactions.[1]

Caption: The Suzuki-Miyaura catalytic cycle featuring a phosphine ligand (L).

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound requires specific handling procedures.

-

Air Sensitivity: The compound is air-sensitive and must be handled and stored under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxidation.[7][8][10]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, lab coat, and chemically resistant gloves, should be worn at all times.[13][14]

-

Accidental Release: In case of a spill, avoid generating dust. Use dry clean-up procedures and collect the material in a sealed container for proper disposal. Ensure the area is well-ventilated.[9][14]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere, away from oxidizing agents.[10]

-

Toxicology: While comprehensive toxicological data is limited, the compound should be treated as potentially hazardous. Avoid inhalation of dust and contact with skin and eyes.[9][14]

Conclusion

This compound is more than just a ligand; it is a problem-solver in synthetic chemistry. Its meticulously designed structure, balancing steric demand and electron-donating properties, provides catalysts with enhanced stability and reactivity. This allows for the efficient coupling of previously challenging substrates, expanding the horizons of what is possible in pharmaceutical, agrochemical, and materials science research. A thorough understanding of its properties, synthesis, and mechanistic role is essential for any scientist aiming to leverage the full power of modern cross-coupling catalysis.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 321921-71-5 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Butyldi(1-adamantanyl)phosphine | CymitQuimica [cymitquimica.com]

- 6. strem.com [strem.com]

- 7. Di(1-adamantyl)-n-butylphosphine | this compound | C24H39P - Ereztech [ereztech.com]

- 8. Synthesis and Application of Butyldi-1-adamantylphosphine_Chemicalbook [chemicalbook.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. This compound | 321921-71-5 [amp.chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Butyldi-1-adamantylphosphine: A Comprehensive Technical Guide for Advanced Catalysis

This guide provides an in-depth exploration of butyldi-1-adamantylphosphine, a cornerstone ligand in modern catalysis. Known commercially as cataCXium® A, its unique structural and electronic properties have made it indispensable for researchers, chemists, and drug development professionals engaged in complex organic synthesis. This document will delve into its core characteristics, synthesis, and the mechanistic rationale behind its widespread application, offering both theoretical understanding and practical insights.

Molecular Structure and its Implications for Catalysis

This compound, with the chemical formula C₂₄H₃₉P, possesses a unique architecture that is central to its catalytic efficacy.[1][2][3] The phosphorus atom is bonded to a flexible n-butyl group and two exceptionally bulky 1-adamantyl groups.[4]

The adamantyl moieties are rigid, cage-like hydrocarbon structures that create significant steric hindrance around the phosphorus atom.[4] This steric bulk is not merely a passive feature; it actively influences the coordination sphere of the metal center (typically palladium) to which it binds. This controlled steric environment is crucial for:

-

Promoting Reductive Elimination: The bulkiness of the adamantyl groups forces the ligands on the metal center into close proximity, facilitating the desired bond-forming reductive elimination step in cross-coupling reactions.

-

Stabilizing Monoligated Species: The steric hindrance helps to prevent the formation of inactive bis-phosphine metal complexes, favoring the generation of highly reactive monoligated species.

-

Preventing Catalyst Deactivation: The bulky adamantyl groups shield the metal center from unwanted side reactions, such as β-hydride elimination and the formation of catalyst aggregates, thereby enhancing catalyst longevity and turnover numbers.[4]

From an electronic standpoint, the alkyl groups (butyl and adamantyl) are electron-donating. This inductive effect increases the electron density on the phosphorus atom, making it a strong σ-donor.[4][5] This electron-rich nature enhances the nucleophilicity of the metal center, which in turn promotes the crucial oxidative addition step in catalytic cycles, particularly with challenging substrates like aryl chlorides.[1][4]

The synergistic interplay of these steric and electronic properties defines this compound as a highly effective ligand for a broad range of catalytic transformations.[4]

Physicochemical and Spectroscopic Properties

This compound is typically a white to yellow solid and is sensitive to air.[5][6][7] Proper handling under an inert atmosphere is therefore recommended for maintaining its integrity.

Table 1: Key Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₃₉P | [1][2][3] |

| Molecular Weight | 358.54 g/mol | [1][2][3] |

| Melting Point | 100-110 °C | [1][6][8] |

| Boiling Point | 449.6 ± 12.0 °C (Predicted) | [1][6][9] |

| Appearance | White to yellow solid/powder | [6][10] |

| Solubility | Soluble in many organic solvents | |

| Air Sensitivity | Yes | [5][6][7] |

Spectroscopic Characterization

The identity and purity of this compound are routinely confirmed by a suite of spectroscopic techniques.

-

³¹P NMR: The ³¹P NMR spectrum shows a characteristic signal around δ 24.9 ppm (in C₆D₆), indicative of a trialkylphosphine.[1][6][8]

-

¹H NMR: The ¹H NMR spectrum (in C₆D₆) displays a triplet at approximately δ 0.96 ppm corresponding to the methyl group of the butyl chain, and a complex multiplet between δ 1.35-2.03 ppm integrating to the numerous protons of the adamantyl and butyl groups.[1][6][8]

-

¹³C NMR: The ¹³C NMR spectrum (in C₆D₆) reveals characteristic signals for the adamantyl and butyl carbons, with observable coupling to the phosphorus atom.[1][6][8]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) typically shows the molecular ion peak (M⁺) at m/z 358 and a base peak at m/z 135, corresponding to the adamantyl cation (Ad⁺).[1][6][8]

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

Method 1: From Di-1-adamantylphosphine

A common laboratory-scale synthesis involves the deprotonation of di(1-adamantyl)phosphine followed by alkylation with a butyl halide.[5]

Experimental Protocol:

-

To a solution of di(1-adamantyl)phosphine in an anhydrous ether solvent (e.g., di-n-butyl ether), add a solution of n-butyllithium in hexanes at room temperature.

-

Reflux the resulting solution for a specified period to ensure complete deprotonation.

-

Cool the reaction mixture and add 1-chlorobutane dropwise.

-

Reflux the mixture to drive the alkylation to completion.

-

After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, dry it over a suitable drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or recrystallization to yield this compound.[5]

Method 2: From Di-1-adamantylchlorophosphine

An alternative approach starts from di-1-adamantylchlorophosphine and utilizes an organolithium reagent.[6]

Experimental Protocol:

-

Dissolve di-1-adamantylchlorophosphine in anhydrous tetrahydrofuran (THF).

-

At ambient temperature, add a solution of n-butyllithium in hexane.

-

Reflux the reaction mixture for approximately one hour.

-

Remove the solvent under reduced pressure.

-

Purify the residue by distillation to obtain the final product.[6]

Caption: Synthetic routes to this compound.

Applications in Homogeneous Catalysis

This compound is a premier ligand for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and broad substrate scope.[1][9][11]

Palladium-Catalyzed Cross-Coupling Reactions

This ligand is highly effective in a variety of named reactions, including:

-

Suzuki-Miyaura Coupling: The formation of biaryls from aryl halides and boronic acids.[1][2][9]

-

Heck Reaction: The reaction of an unsaturated halide with an alkene.[1][2][9]

-

Buchwald-Hartwig Amination: The synthesis of aryl amines from aryl halides and amines.[1][2]

-

α-Arylation of Ketones: The coupling of aryl halides with enolates.[1][9]

-

Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides.[2][12]

The effectiveness of the this compound/palladium system stems from its ability to form a highly active and stable catalyst that can overcome the challenges posed by unreactive substrates, such as electron-rich or sterically hindered aryl chlorides.

Illustrative Catalytic Cycle: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a paradigmatic example of the power of this compound in catalysis.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Mechanistic Insights:

-

Oxidative Addition: The electron-rich nature of the Pd(0) complex, facilitated by the this compound ligand (L), promotes the oxidative addition of the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (R-B(OR)₂) transfers its organic group (R) to the palladium center, displacing the halide (X).

-

Reductive Elimination: The steric bulk of the this compound ligand forces the aryl (Ar) and organic (R) groups into close proximity, leading to their reductive elimination to form the desired product (Ar-R) and regenerate the active Pd(0) catalyst.

Handling and Safety

This compound is an air-sensitive solid.[5][6][7] It should be handled and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. While specific toxicological data is limited, standard laboratory safety precautions should be observed when handling this compound.[13] This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat.[14] In case of accidental exposure, consult the material safety data sheet (MSDS) for detailed first-aid measures.[13][14]

Conclusion

This compound has firmly established itself as a powerful tool in the arsenal of synthetic chemists. Its meticulously balanced steric and electronic properties provide a robust platform for a wide array of palladium-catalyzed cross-coupling reactions. A thorough understanding of its structure-activity relationships, as outlined in this guide, is paramount for the rational design of efficient and selective catalytic systems, ultimately accelerating innovation in drug discovery and materials science.

References

- 1. This compound | 321921-71-5 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Butyldi(1-adamantanyl)phosphine | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. Synthesis and Application of Butyldi-1-adamantylphosphine_Chemicalbook [chemicalbook.com]

- 7. Di(1-adamantyl)-n-butylphosphine | this compound | C24H39P - Ereztech [ereztech.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | 321921-71-5 [amp.chemicalbook.com]

- 10. strem.com [strem.com]

- 11. cataCXium® A | Krackeler Scientific, Inc. [krackeler.com]

- 12. cataCXium A Pd G3 95 1651823-59-4 [sigmaaldrich.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

- 14. echemi.com [echemi.com]

The Synthesis of Butyldi-1-adamantylphosphine: A Technical Guide for Advanced Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Butyldi-1-adamantylphosphine in Modern Catalysis

This compound, also known by its trade name cataCXium® A, is a sterically demanding, electron-rich monodentate phosphine ligand.[1][2][3] Its molecular architecture, featuring two bulky 1-adamantyl groups and a butyl group attached to a central phosphorus atom, imparts exceptional properties that have established it as a critical tool in palladium-catalyzed cross-coupling reactions.[3][4] The rigid, cage-like structure of the adamantyl moieties provides significant steric hindrance around the phosphorus atom, which in turn influences the coordination sphere of the palladium catalyst.[3] This steric bulk is instrumental in promoting high catalytic activity and selectivity, particularly in challenging transformations such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[1][2] Furthermore, the alkyl nature of the substituents renders the phosphorus atom highly electron-donating, which facilitates the crucial oxidative addition step in catalytic cycles.[3] This guide provides a comprehensive overview of the synthesis of this compound, offering detailed protocols and insights into the chemical principles that underpin its preparation.

Synthetic Strategies: Pathways to a Privileged Ligand

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and purification capabilities. This guide will focus on two prevalent and reliable synthetic methodologies: the organometallic route involving n-butyllithium and a deprotonation/alkylation sequence starting from a phosphonium salt.

Method 1: Organometallic Alkylation of Di-1-adamantylchlorophosphine

This approach represents a direct and efficient method for the formation of the phosphorus-carbon bond with the butyl group. The core of this synthesis lies in the nucleophilic attack of a butyl anion, generated from n-butyllithium, on the electrophilic phosphorus center of di-1-adamantylchlorophosphine.

Causality Behind Experimental Choices:

-

Starting Material: Di-1-adamantylchlorophosphine serves as a key precursor. The two adamantyl groups are already installed, providing the necessary steric bulk. The phosphorus-chlorine bond is highly reactive towards nucleophiles.

-

Reagent: n-Butyllithium is a potent organometallic reagent that acts as a strong base and a source of nucleophilic butyl anions. Its high reactivity necessitates careful handling under inert and anhydrous conditions to prevent quenching by moisture or oxygen.

-

Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for this reaction.[4] Its ability to solvate the organolithium reagent and the phosphine species, while remaining relatively unreactive under the reaction conditions, makes it an ideal medium.

-

Temperature: The reaction is typically carried out at ambient temperature.[4] While initial cooling might be employed during the addition of n-butyllithium to control the exothermicity, the reaction proceeds efficiently at room temperature.

-

Workup and Purification: The reaction is quenched with an aqueous solution to destroy any unreacted n-butyllithium. The product is then extracted into an organic solvent. Purification is often achieved by distillation or recrystallization to yield the pure this compound.[4]

Experimental Protocol:

A detailed, step-by-step methodology for the synthesis via organometallic alkylation is as follows:

-

To a solution of 1.7 g (5.0 mmol) of di-1-adamantylchlorophosphine in 50 mL of dry tetrahydrofuran (THF), 5.0 mL of a 1.6 M solution of n-butyllithium in hexane (8.0 mmol) is added at ambient temperature under an inert atmosphere (e.g., argon or nitrogen).[4]

-

The reaction mixture is then heated to reflux for 60 minutes.[4]

-

After cooling to room temperature, the solvent is removed under reduced pressure.[4]

-

The residue is then purified by distillation to obtain di-1-adamantyl-n-butylphosphine.[4]

This method provides a moderate yield of the desired product.[4]

Method 2: Deprotonation of a Phosphonium Salt

An alternative and often higher-yielding approach involves the deprotonation of a suitable phosphonium salt precursor, followed by alkylation. This method leverages the acidity of the P-H bond in a secondary phosphine, which can be deprotonated by a strong base.

Causality Behind Experimental Choices:

-

Starting Material: The synthesis often commences with a di(1-adamantyl)phosphine species, which can be prepared from bis(1-adamantyl)phosphinic chloride by reduction with a reducing agent like lithium aluminum hydride.[5] This secondary phosphine can then be converted to a phosphonium salt.

-

Base: A strong, non-nucleophilic base is crucial for the deprotonation step. Triethylamine (Et₃N) is a commonly employed base for this purpose.[4][6] Its role is to abstract the proton from the phosphonium salt, generating the corresponding phosphide anion.

-

Temperature: The deprotonation is typically performed at low temperatures (-78 °C) to control the reactivity and prevent potential side reactions.[4][6]

-

Alkylation: The in situ generated phosphide anion is a potent nucleophile that readily reacts with an alkylating agent, such as 1-bromobutane, to form the desired tertiary phosphine.

-

Purification: The final product can be purified by filtration and crystallization from a suitable solvent like ethanol.[4][6]

Experimental Protocol:

A detailed, step-by-step methodology for the synthesis via deprotonation of a phosphonium salt is as follows:

-

A phosphonium salt (2.2 mmol) is added to a cooled solution (-78 °C) of triethylamine (4.44 g, 44 mmol) in di-n-butyl ether (20 mL).[4][6]

-

The reaction mixture is stirred at -78 °C for 5 hours and then allowed to warm gradually to room temperature.[4][6]

-

The solvent is removed under vacuum, and the residue is dissolved in degassed ethanol (5 mL).[4][6]

-

After stirring for 15 minutes, the solid product is collected by filtration and dried to yield this compound.[4][6]

-

The product can be further purified by crystallization from ethanol.[4][6]

This method has been reported to provide a high yield of the final product.[4][6]

Data Presentation

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₉P | [6] |

| Molecular Weight | 358.54 g/mol | [6] |

| Appearance | White to yellow solid | [2][4] |

| Melting Point | 100-110 °C | [4][6] |

| Sensitivity | Air sensitive | [2][4] |

| ³¹P NMR (C₆D₆) | δ 24.9 ppm | [4][6] |

| ¹H NMR (250 MHz, C₆D₆) | δ = 0.96 (t, 3H), 1.35-2.03 (m, 36H) | [4][6] |

| ¹³C NMR (62 MHz, C₆D₆) | δ = 41.3 (d), 37.4, 36.1 (d), 33.9 (d), 29.1 (d), 24.9 (d), 17.1 (d), 14.3 | [4][6] |

| Mass Spec (EI, 70 eV) | m/z (%) = 358 (M⁺, 60), 135 (Ad⁺, 100) | [4][6] |

Visualization of the Synthetic Workflow

References

- 1. This compound | 321921-71-5 [amp.chemicalbook.com]

- 2. This compound | 321921-71-5 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and Application of Butyldi-1-adamantylphosphine_Chemicalbook [chemicalbook.com]

- 5. DI-1-ADAMANTYLPHOSPHINE synthesis - chemicalbook [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

Butyldi-1-adamantylphosphine physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of Butyldi-1-adamantylphosphine (cataCXium® A)

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, widely known by its trade name cataCXium® A, is a sterically demanding and electron-rich tertiary phosphine ligand.[1] Its unique combination of bulk and electronic properties has established it as a highly effective ligand in palladium-catalyzed cross-coupling reactions, enabling transformations that are often challenging with less hindered or less electron-donating phosphines.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering researchers, chemists, and drug development professionals a detailed resource for its characterization, handling, and application. The narrative synthesizes technical data with practical insights, explaining the causality behind experimental choices and grounding all claims in authoritative references.

Molecular Structure and Core Physical Properties

The efficacy of this compound as a ligand is a direct consequence of its three-dimensional architecture. The central phosphorus atom is bonded to one n-butyl group and two highly rigid, bulky 1-adamantyl groups. These adamantyl moieties, with their diamondoid cage structure, create a large, well-defined steric footprint around the metal center to which the ligand coordinates. This steric hindrance is crucial for promoting reductive elimination and preventing the formation of inactive palladium-bridged dimers, thereby enhancing catalytic activity.

Caption: Molecular Structure of this compound.

The core physicochemical properties are summarized below, providing a baseline for its handling and use in synthesis.

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₃₉P | [2][3][4] |

| Molecular Weight | 358.54 g/mol | [3][4] |

| Appearance | White to yellow crystalline powder or solid | [3][5][6] |

| Melting Point | 100 - 110 °C | [2][5][] |

| Boiling Point | 449.6 ± 12.0 °C (Predicted) | [2][5][] |

| CAS Number | 321921-71-5 | [3][5][8] |

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound. The following spectroscopic data are defining signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this phosphine. Due to the presence of a phosphorus atom, ³¹P NMR is particularly diagnostic. The spectra are typically recorded in deuterated benzene (C₆D₆), which provides excellent signal resolution.

| Nucleus | Chemical Shift (δ) and Coupling Constants (J) | Assignment | Source(s) |

| ³¹P NMR | 24.9 ppm | P(Ad)₂(Bu) | [1][5][9] |

| ¹H NMR | 0.96 ppm (t, 3H, ³JH,H = 7.3 Hz) | Butyl-CH₃ | [1][5][9] |

| 1.35-2.03 ppm (m, 36H) | Adamantyl-H (30H) and Butyl-CH₂ (6H) | [1][5][9] | |

| ¹³C NMR | 14.3 ppm | Butyl-CH₃ | [1][5][9] |

| 17.1 ppm (d, ³JC,P = 21.6 Hz) | Butyl-γ-CH₂ | [1][5][9] | |

| 24.9 ppm (d, ²JC,P = 13.1 Hz) | Butyl-β-CH₂ | [1][5][9] | |

| 29.1 ppm (d, ³JC,P = 7.6 Hz) | Adamantyl C-3 | [1][5][9] | |

| 33.9 ppm (d, ¹JC,P = 26.2 Hz) | Butyl-α-CH₂ | [1][5][9] | |

| 36.1 ppm (d, ¹JC,P = 23.5 Hz) | Adamantyl C-1 | [1][5][9] | |

| 37.4 ppm | Adamantyl C-4 | [1][5][9] | |

| 41.3 ppm (d, ²JC,P = 11.3 Hz) | Adamantyl C-2 | [1][5][9] |

Expertise & Experience: The observation of phosphorus-carbon coupling (JC,P) in the ¹³C NMR spectrum is a definitive confirmation of the structure. The large one-bond coupling constants (¹JC,P) for the carbons directly attached to the phosphorus atom (Adamantyl C-1 and Butyl-α-CH₂) are characteristic of tertiary phosphines.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): m/z = 358 (Confirms molecular weight)[1][5]

-

Base Peak: m/z = 135 (Corresponds to the adamantyl cation [Ad⁺], indicating the facile cleavage of the P-C(adamantyl) bond under EI conditions)[1][5]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present. For this compound, the spectrum is dominated by C-H stretching and bending vibrations.

Experimental Protocols for Characterization

The following protocols represent self-validating systems for confirming the identity and purity of this compound.

Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Inside a dinitrogen-filled glovebox, accurately weigh approximately 10-15 mg of this compound into an NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated benzene (C₆D₆) to the NMR tube. C₆D₆ should be deoxygenated via several freeze-pump-thaw cycles and stored over molecular sieves to remove trace water and oxygen.[10]

-

Sealing: Cap the NMR tube securely before removing it from the glovebox. For long-term or high-temperature experiments, flame-sealing the tube under vacuum is recommended.

-

Data Acquisition:

-

Acquire a proton (¹H) NMR spectrum.

-

Acquire a phosphorus (³¹P) NMR spectrum. This is a quick and highly effective method to assess purity, as the phosphine oxide impurity is readily detected.

-

Acquire a carbon (¹³C) NMR spectrum. Due to the lower natural abundance of ¹³C, this will require a longer acquisition time.

-

-

Data Analysis: Compare the obtained chemical shifts, integrations, and coupling constants with the reference values provided in Section 2.1.

Caption: General workflow for NMR characterization of phosphine ligands.

Stability, Handling, and Storage

Chemical Stability and Reactivity

-

Air Sensitivity: this compound is air-sensitive and will slowly oxidize to the corresponding phosphine oxide upon exposure to air.[3][5] This is a common reactivity pathway for tertiary phosphines.

-

Chemical Incompatibilities: The compound is incompatible with strong oxidizing agents, acids, and oxygen.[11]

-

Thermal Stability: The product is chemically stable under standard ambient conditions (room temperature) when stored properly.[11]

-

Physical Hazards: As a fine powder, it has the potential to form explosive dust mixtures if dispersed in the air in sufficient concentration.[11]

Trustworthy Handling and Storage Protocols

To maintain the integrity of the ligand, the following procedures are mandatory:

-

Handling: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon), preferably within a glovebox.[2]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[12] If there is a risk of generating dust, respiratory protection should be used.[13]

-

Storage: Store the material in a tightly sealed container under an inert gas.[2][11] The storage area should be cool and dry.

The Nexus of Properties and Catalytic Function

The physicochemical properties detailed above are directly responsible for the utility of this compound (cataCXium® A) in catalysis.

-

Steric Bulk: The two adamantyl groups create a large cone angle, which facilitates the crucial reductive elimination step in many cross-coupling catalytic cycles. This steric hindrance also stabilizes the catalytically active monoligated palladium(0) species.

-

Electron-Donating Ability: As an alkylphosphine, it is highly electron-donating. This property increases the electron density on the palladium center, which promotes the rate-limiting oxidative addition step, particularly with challenging substrates like aryl chlorides.

This powerful combination makes it a ligand of choice for numerous transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck reactions, and α-arylation of ketones.[1][14]

Conclusion

This compound is a cornerstone ligand in modern synthetic chemistry, owed to its distinctive structural and electronic properties. A thorough understanding of its physicochemical characteristics, from its NMR signature to its sensitivity to air, is paramount for its effective and safe use. The data and protocols presented in this guide provide a validated framework for researchers to confidently characterize, handle, and deploy this powerful catalytic tool in their synthetic endeavors.

References

- 1. This compound | 321921-71-5 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. strem.com [strem.com]

- 4. Butyldi(1-adamantanyl)phosphine | CymitQuimica [cymitquimica.com]

- 5. Synthesis and Application of Butyldi-1-adamantylphosphine_Chemicalbook [chemicalbook.com]

- 6. Di(1-adamantyl)-n-butylphosphine | this compound | C24H39P - Ereztech [ereztech.com]

- 8. BIS(1-ADAMANTYL)-BUTYLPHOSPHANE | CAS 321921-71-5 [matrix-fine-chemicals.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. colonialmetals.com [colonialmetals.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to Butyldi-1-adamantylphosphine (cataCXium® A): Nomenclature, Properties, and Applications

Executive Summary: Butyldi-1-adamantylphosphine, widely recognized by its trade name cataCXium® A, is a tertiary phosphine that has become an indispensable tool in modern synthetic chemistry.[1][2] Its structure, featuring a phosphorus atom bonded to one butyl group and two exceptionally bulky 1-adamantyl groups, imparts a unique combination of steric hindrance and strong electron-donating character. These properties are directly responsible for its remarkable efficacy as a ligand in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency, even with challenging substrates.[3] This technical guide provides a comprehensive overview of this compound, beginning with a systematic deconstruction of its IUPAC name. It further details its key physicochemical properties, explains the causal relationship between its molecular architecture and catalytic performance, and presents a practical, field-proven experimental protocol for its application in a Suzuki-Miyaura coupling reaction.

Decoding the Name: Systematic IUPAC Nomenclature

The formal name of a chemical compound provides an unambiguous description of its molecular structure. For this compound, the preferred IUPAC name is bis(1-adamantyl)-butylphosphane .[4][][6] The derivation of this name follows a systematic set of rules.

1.1. The Parent Hydride: Phosphane vs. Phosphine According to modern IUPAC recommendations, the parent hydride for phosphorus, PH₃, is named phosphane .[7][8] The term "phosphine" is still widely used and refers to the class of compounds derived from phosphane by substituting one, two, or three hydrogen atoms with hydrocarbyl groups.[7] However, for the purpose of constructing a specific and preferred name, "phosphane" is the correct root.[9]

1.2. Identifying the Substituents The central phosphorus atom in this molecule is bonded to three distinct groups:

-

One butyl group (-C₄H₉).

-

Two 1-adamantyl groups.

1.3. The 1-Adamantyl Group: A Uniquely Bulky Substituent Adamantane (C₁₀H₁₆) is a rigid, strain-free tricyclic alkane whose carbon framework is a diamondoid. The prefix "1-" in "1-adamantyl" is a locant specifying that the adamantane cage is attached to the phosphorus atom via one of its four equivalent bridgehead (methine) carbons. This specific point of attachment is crucial as it maximizes the steric bulk projected from the phosphorus center.

1.4. Assembling the Final IUPAC Name The substituents are listed alphabetically before the parent name "phosphane." Since there are two identical adamantyl groups, the multiplicative prefix "bis-" is used. Therefore, the complete, systematic name is constructed as bis(1-adamantyl)-butylphosphane .[4][]

Caption: Molecular structure of bis(1-adamantyl)-butylphosphane.

Physicochemical Properties and Handling

This compound is a white to off-white or yellow crystalline solid at room temperature.[10][11] Its high molecular weight and hydrocarbon-rich structure render it soluble in many organic solvents but insoluble in water. A critical property for researchers is its sensitivity to air; it must be handled and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine, which would render it catalytically inactive.[1][10]

| Property | Value |

| IUPAC Name | bis(1-adamantyl)-butylphosphane[4][] |

| Common Name | This compound, cataCXium® A[3][12] |

| CAS Number | 321921-71-5[4] |

| Molecular Formula | C₂₄H₃₉P[] |

| Molecular Weight | 358.54 g/mol [] |

| Appearance | White to yellow solid/powder[10][11] |

| Melting Point | 100-110 °C[10][13] |

| Sensitivity | Air sensitive[6][10] |

The Nexus of Structure and Catalytic Function

The efficacy of this compound as a ligand stems directly from its unique structural attributes: steric bulk and electron-donating capacity.

-

Steric Bulk (Tolman Cone Angle): The two large, rigid adamantyl groups create a significant steric footprint around the metal center to which the ligand coordinates. This is quantified by the Tolman cone angle, a measure of the ligand's size.[14] For adamantyl-containing phosphines, this angle is very large.[15] This steric hindrance is not a liability but a critical design feature. It promotes the rate-limiting reductive elimination step in many cross-coupling catalytic cycles, thereby increasing the overall reaction rate and catalyst turnover number.[16] It also helps to stabilize the monoligated palladium(0) species, which is often the active catalyst.

-

Electron-Donating Ability: As an alkylphosphine, it is a strong σ-donor. The alkyl groups (butyl and adamantyl) push electron density onto the phosphorus atom, which in turn donates this density to the coordinated metal center. This increased electron density on the metal facilitates the initial oxidative addition step of the catalytic cycle, particularly with challenging, less reactive substrates like aryl chlorides.

This synergistic combination of steric and electronic properties makes the ligand, and its corresponding palladium complexes, highly active for a range of transformations including the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck reaction, and α-arylation of ketones.[1][2][17][18]

Caption: Structure-Function Relationship in cataCXium® A.

Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Aryl Chloride

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction using this compound (cataCXium® A) as the ligand, demonstrating its effectiveness with a sterically hindered and electronically deactivated aryl chloride. The use of a pre-formed palladacycle is often effective.[19]

Objective: To couple 2-chloro-1,3-dimethylbenzene with 4-methoxyphenylboronic acid.

Reagents & Equipment:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound (cataCXium® A)

-

2-Chloro-1,3-dimethylbenzene

-

4-Methoxyphenylboronic acid

-

Potassium phosphate (K₃PO₄), finely ground

-

Toluene, anhydrous

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a flow of inert gas, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%) to the reaction vessel. Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 10 minutes. The solution may change color, indicating complex formation.

-

Addition of Reagents: To the vessel containing the catalyst, add 2-chloro-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

Reaction Execution: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Conclusion

The systematic IUPAC name for the widely used ligand cataCXium® A is bis(1-adamantyl)-butylphosphane . Its nomenclature reflects the modern convention of using "phosphane" as the parent hydride. The true value of this compound lies in its meticulously designed architecture. The synergy between the extreme bulk of the two 1-adamantyl substituents and the strong electron-donating nature of the alkyl groups creates a uniquely powerful ligand. This combination accelerates key steps in palladium-catalyzed cross-coupling reactions, enabling chemists to forge challenging C-C and C-N bonds with high efficiency and broad substrate scope, solidifying its role as a cornerstone ligand in contemporary organic synthesis.[3]

References

- 1. This compound | 321921-71-5 [amp.chemicalbook.com]

- 2. This compound | 321921-71-5 [chemicalbook.com]

- 3. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01375H [pubs.rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 6. Di(1-adamantyl)-n-butylphosphine | this compound | C24H39P - Ereztech [ereztech.com]

- 7. goldbook.iupac.org [goldbook.iupac.org]

- 8. goldbook.iupac.org [goldbook.iupac.org]

- 9. old.iupac.org [old.iupac.org]

- 10. Synthesis and Application of Butyldi-1-adamantylphosphine_Chemicalbook [chemicalbook.com]

- 11. strem.com [strem.com]

- 12. Butyldi(1-adamantanyl)phosphine | CymitQuimica [cymitquimica.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. Ligand_cone_angle [chemeurope.com]

- 15. Verification Required - Princeton University Library [oar.princeton.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. old.nacatsoc.org [old.nacatsoc.org]

- 18. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 19. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

Spectroscopic Characterization of Butyldi-1-adamantylphosphine: An In-Depth Technical Guide

Introduction: The Structural Significance of Butyldi-1-adamantylphosphine (cataCXium® A)

This compound, widely known by its trade name cataCXium® A, is a monodentate, tertiary phosphine ligand of significant interest in the field of homogeneous catalysis.[1][2] Its molecular architecture is distinguished by the presence of two exceptionally bulky 1-adamantyl groups and a flexible n-butyl chain attached to a central phosphorus atom. This unique combination of steric hindrance and electronic properties—the alkyl groups make the phosphorus atom highly electron-rich—renders it an indispensable tool for researchers in organic synthesis and drug development.[1][2] The ligand's bulk is crucial for promoting challenging cross-coupling reactions, such as Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig aminations, often enabling the use of less reactive aryl chlorides and achieving high catalyst turnover numbers.[1]

A precise understanding of its structure and purity is paramount for its effective application. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the definitive data required for its characterization. This guide offers a detailed analysis of the spectral data for this compound, providing field-proven insights into the interpretation of these spectra and the experimental rationale behind the data acquisition.

Caption: Molecular structure of this compound (Ad = 1-adamantyl).

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in this compound. The analysis involves ³¹P, ¹H, and ¹³C NMR.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data for this air-sensitive compound is as follows:

-

Sample Preparation (Inert Atmosphere): All manipulations must be performed in a glovebox or using Schlenk line techniques under an inert atmosphere (e.g., Argon or Nitrogen).

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Using a gas-tight syringe, add ~0.6 mL of an appropriate deuterated solvent (e.g., Benzene-d₆, C₆D₆). The use of C₆D₆ is often a deliberate choice for phosphine ligands; its aromatic ring current can induce significant shifts in the proton signals of nearby groups, aiding in structural assignment by spreading out resonances that might otherwise overlap.

-

Cap the NMR tube securely. For prolonged experiments or storage, the tube should be flame-sealed.

-

-

Instrument Setup:

-

Use a modern NMR spectrometer (e.g., 250 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for the desired nuclei (³¹P, ¹H, ¹³C).

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition Parameters:

-

³¹P NMR: Acquire a proton-decoupled spectrum. A single pulse experiment is typically sufficient. Use 85% H₃PO₄ as an external standard (δ = 0 ppm).

-

¹H NMR: Acquire a standard spectrum. Reference the chemical shifts to the residual solvent peak (C₆D₅H at δ = 7.16 ppm).

-

¹³C NMR: Acquire a proton-decoupled spectrum. This is crucial to simplify the spectrum by collapsing C-H coupling multiplets into singlets and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity. Reference the chemical shifts to the solvent peak (C₆D₆ at δ = 128.06 ppm).

-

Caption: Standard workflow for NMR analysis of air-sensitive phosphine ligands.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a map of the proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 1.35-2.03 | multiplet (m) | 36H | Adamantyl-H (30H) & Butyl-CH₂- (6H) | - |

| 0.96 | triplet (t) | 3H | Butyl-CH₃ | ³JH,H = 7.3 |

| Data acquired in C₆D₆ at 250 MHz.[1] |

Expert Analysis:

-

The most striking feature is the large, complex multiplet between 1.35 and 2.03 ppm, integrating to 36 protons. This signal represents the 30 protons of the two adamantyl cages and the three methylene (CH₂) groups of the butyl chain. The significant overlap is expected due to the similarity of the aliphatic C-H environments.

-

The upfield triplet at 0.96 ppm is characteristic of a terminal methyl (CH₃) group of a butyl chain, split by the adjacent CH₂ group. The integration of 3H confirms this assignment.

¹³C{¹H} NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment and provides crucial information through phosphorus-carbon coupling.

| Chemical Shift (δ) ppm | Multiplicity (JC,P) | Assignment (Adamantyl) | Assignment (Butyl) |

| 41.3 | doublet (d, 11.3 Hz) | C-2 (Secondary, CH₂) | - |

| 37.4 | singlet (s) | C-4 (Tertiary, CH) | - |

| 36.1 | doublet (d, 23.5 Hz) | C-1 (Quaternary, C-P) | - |

| 33.9 | doublet (d, 26.2 Hz) | - | α-CH₂ |

| 29.1 | doublet (d, 7.6 Hz) | C-3 (Secondary, CH₂) | - |

| 24.9 | doublet (d, 13.1 Hz) | - | β-CH₂ |

| 17.1 | doublet (d, 21.6 Hz) | - | γ-CH₂ |

| 14.3 | singlet (s) | - | δ-CH₃ |

| Data acquired in C₆D₆ at 62 MHz.[1] |

Expert Analysis:

-

Phosphorus-Carbon Coupling: The key diagnostic feature is the observation of doublets for most carbon signals, arising from coupling to the spin-½ ³¹P nucleus. The magnitude of the coupling constant (JC,P) is distance-dependent and provides definitive structural proof.

-

¹JC,P Coupling: The signal at 36.1 ppm shows a large coupling constant of 23.5 Hz, characteristic of a one-bond coupling (¹JC,P). This unambiguously assigns it to the quaternary adamantyl carbon (C-1) directly bonded to the phosphorus atom. Similarly, the butyl α-CH₂ at 33.9 ppm exhibits a large ¹JC,P of 26.2 Hz.

-

²JC,P and ³JC,P Coupling: The signals for the adamantyl C-2 (41.3 ppm) and butyl β-CH₂ (24.9 ppm) carbons show two-bond couplings (²JC,P) of 11.3 and 13.1 Hz, respectively. The smaller three-bond (³JC,P) couplings are also observed for the adamantyl C-3 and butyl γ-CH₂ carbons.

-

The terminal butyl methyl carbon at 14.3 ppm appears as a singlet, as the four-bond coupling (⁴JC,P) is too small to be resolved.

³¹P{¹H} NMR Spectral Data

The ³¹P NMR spectrum is the simplest and most direct method for characterizing phosphine ligands.

| Chemical Shift (δ) ppm | Multiplicity |

| 24.9 | singlet (s) |

| Data acquired in C₆D₆, referenced to 85% H₃PO₄.[1] |

Expert Analysis:

-

The spectrum shows a single sharp peak at 24.9 ppm, confirming the presence of a single phosphorus environment in the molecule.

-

The chemical shift value is consistent with a trialkylphosphine bearing bulky substituents. The electron-donating nature of the three alkyl groups shields the phosphorus nucleus, but the steric bulk around the phosphorus can have a deshielding effect. The observed shift is a balance of these electronic and steric factors.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, serving as a valuable fingerprinting technique and confirming the presence of specific functional groups.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is standard.

-

In a dry environment (a glovebox is ideal to prevent oxidation), grind a small amount (~1-2 mg) of the phosphine with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2952, 2847 | strong (s) | Adamantyl & Butyl C-H stretching |

| 1446 | medium (m) | C-H bending (scissoring) |

| 3425 | medium, broad (m, br) | O-H stretch (impurity/moisture) |

| 2675 | weak (w) | P-C stretch region / Overtone |

| Data acquired as a KBr pellet.[1] |

Expert Analysis:

-

C-H Vibrations: The most intense absorptions are the strong bands at 2952 and 2847 cm⁻¹. These are characteristic of the symmetric and asymmetric C-H stretching vibrations of the sp³-hybridized carbons in the adamantyl and butyl groups. The sharpness and intensity of these peaks confirm the aliphatic nature of the ligand.

-

Bending Vibrations: The peak at 1446 cm⁻¹ corresponds to the CH₂ scissoring (bending) vibrations.

-

Impurity Note: The broad peak observed at 3425 cm⁻¹ is indicative of O-H stretching, likely from trace amounts of water absorbed by the KBr or slight oxidation of the phosphine to the phosphine oxide during sample handling. In a perfectly pure, anhydrous sample, this peak would be absent. The air-sensitive nature of the compound makes this a common artifact.[1]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., THF or Toluene) via direct infusion or through a GC inlet into the mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard hard ionization technique that induces fragmentation, providing structural clues.

-

Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Quadrupole, to separate the ions based on their mass-to-charge ratio (m/z).

MS Spectral Data

| m/z | Relative Intensity (%) | Assignment |

| 358 | 60 | [M]⁺ (Molecular Ion) |

| 135 | 100 | [C₁₀H₁₅]⁺ (Adamantyl Cation) |

| Data acquired via EI at 70 eV.[1] |

Expert Analysis:

-

Molecular Ion Peak: The peak at m/z 358 corresponds to the molecular weight of this compound (C₂₄H₃₉P, MW = 358.54 g/mol ), confirming the compound's identity. Its relatively high intensity (60%) is indicative of a stable molecular ion.[1]

-

Fragmentation Pattern: The base peak (most intense peak) at m/z 135 is the key to understanding the fragmentation. This corresponds to the adamantyl cation ([Ad]⁺). Its 100% relative intensity signifies that the most favorable fragmentation pathway is the cleavage of a P-C(adamantyl) bond. This is expected, as the resulting tertiary adamantyl carbocation is highly stable. The loss of one of the bulky, stable adamantyl groups is the dominant fragmentation event, a characteristic feature in the mass spectra of 1-substituted adamantane derivatives.

Conclusion

The collective spectral data from NMR, IR, and MS provides a definitive and internally consistent characterization of this compound. ³¹P NMR confirms the presence of a single phosphine species, while detailed ¹H and ¹³C NMR analyses, particularly the phosphorus-carbon coupling constants, elucidate the complete atomic connectivity. IR spectroscopy verifies the aliphatic nature of the ligand, and mass spectrometry confirms the molecular weight and reveals a fragmentation pattern dominated by the stability of the adamantyl cation. This comprehensive spectral fingerprint is essential for ensuring the quality and identity of this critical ligand, enabling researchers to employ it with confidence in the development of robust and efficient catalytic systems.

References

The Architectonics of Catalysis: A Technical Guide to Butyldi-1-adamantylphosphine's Electron-Donating Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyldi-1-adamantylphosphine, commercially known as cataCXium® A, is a monodentate phosphine ligand that has carved a significant niche in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.[1] Its remarkable efficacy stems from a unique combination of profound steric hindrance and potent electron-donating character.[2] This guide provides an in-depth exploration of the core attributes of this compound, offering a technical resource for researchers seeking to leverage its properties for enhanced catalytic performance. We will dissect its steric and electronic parameters, provide detailed synthetic protocols, and elucidate its mechanistic role in facilitating challenging chemical transformations.

Introduction: The Synergy of Bulk and Electron Density

The performance of a phosphine ligand in a catalytic cycle is a delicate interplay of its steric and electronic properties. This compound exemplifies a class of ligands where these two features are pronounced and work in concert to promote high catalytic activity.[2][3] The two bulky 1-adamantyl groups create a sterically demanding environment around the phosphorus atom, which is crucial for stabilizing the active catalytic species and promoting key steps in the catalytic cycle.[2] Concurrently, the alkyl nature of the butyl and adamantyl groups makes the phosphorus atom strongly electron-donating, which enhances the reactivity of the metal center.[2] This combination makes it a highly effective ligand for a variety of palladium-catalyzed reactions, including Suzuki-Miyaura and Heck couplings, and notably, the Buchwald-Hartwig amination of challenging substrates like aryl chlorides.[1]

Quantifying the Physicochemical Landscape

To rationally design and optimize catalytic systems, it is imperative to quantify the key descriptors of a ligand's influence. For phosphine ligands, the primary metrics are the cone angle (a measure of steric bulk) and the Tolman electronic parameter (TEP), which quantifies electron-donating ability.

Steric Properties: The Cone Angle

The steric bulk of a phosphine ligand is a critical factor in determining the coordination number of the metal center and the rate of reductive elimination. The Tolman cone angle (θ) is a widely accepted metric for quantifying this steric hindrance.[4] For this compound, the calculated cone angle is significant, reflecting the substantial space occupied by the two adamantyl moieties.

| Ligand | Cone Angle (θ) |

| This compound (cataCXium® A) | 176° |

| Tri(tert-butyl)phosphine | 182° |

| Tricyclohexylphosphine | 170° |

| Triphenylphosphine | 145° |

Table 1: Comparison of the calculated cone angle of this compound with other common phosphine ligands.

The large cone angle of this compound is instrumental in promoting the formation of monoligated palladium(0) species, which are often the active catalysts in cross-coupling reactions. This steric pressure also facilitates the final reductive elimination step, leading to faster product formation.

Electronic Properties: A Qualitative Powerhouse

Synthesis and Characterization: A Practical Approach

The synthesis of this compound can be achieved through several routes. A common and effective method involves the reaction of di(1-adamantyl)phosphine with an n-butyllithium followed by quenching with a butyl halide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Di(1-adamantyl)phosphine

-

n-Butyllithium (n-BuLi) in hexanes (1.6 M)

-

1-Bromobutane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Hexane

-

Argon or Nitrogen gas supply

-

Standard Schlenk line and glassware

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add di(1-adamantyl)phosphine (1.0 eq).

-

Solvent Addition: Add anhydrous THF via syringe.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add n-butyllithium (1.1 eq) dropwise. The solution may change color, indicating the formation of the lithium phosphide.

-

Alkylation: After stirring at 0 °C for 30 minutes, add 1-bromobutane (1.2 eq) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by crystallization from a suitable solvent such as ethanol to afford this compound as a white to yellow solid.[6][7]

Characterization:

-

³¹P NMR (C₆D₆): δ ≈ 24.9 ppm[7]

-

¹H NMR (250 MHz, C₆D₆): δ ≈ 0.96 (t, 3H), 1.35-2.03 (m, 36H)[7]

-

¹³C NMR (62 MHz, C₆D₆): Characteristic signals for the butyl and adamantyl groups are observed.[7]

-

Melting Point: 108-110 °C[7]

Mechanistic Insights: The Role in Catalysis

The efficacy of this compound is particularly evident in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Its steric and electronic properties directly influence the key steps of the catalytic cycle.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.